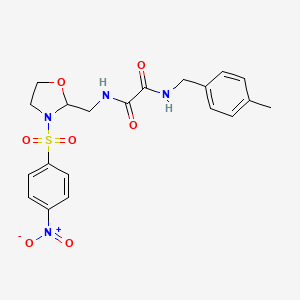
N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O7S and its molecular weight is 462.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with a molecular formula of C21H24N4O7S and a molecular weight of approximately 476.5 g/mol. This compound features an oxazolidine ring and a sulfonamide moiety, which are significant in medicinal chemistry due to their potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure
The structure of this compound is characterized by several functional groups that contribute to its reactivity and biological activity:
- Oxazolidine Ring : Known for its role in antibiotic properties.
- Sulfonamide Moiety : Often associated with antibacterial effects.
- 4-Nitrophenyl Group : Enhances chemical reactivity and may influence binding affinity to biological targets.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antibacterial Properties : Similar compounds have shown inhibition of bacterial cell wall synthesis.
- Anticancer Potential : Structural analogs have been reported to inhibit cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzymes or receptors involved in disease pathways. The unique arrangement of functional groups facilitates binding to active sites on proteins, potentially inhibiting their function or altering signaling pathways.
Comparative Analysis with Similar Compounds
The following table summarizes related compounds that share structural features with this compound, highlighting their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | Contains benzo[d][1,3]dioxole and thiophene | Anticancer properties reported |
| N1-(4-methylbenzyl)-N2-(3-(4-nitrophenyl)sulfonyl)oxazolidin-2-yloxamide | Similar oxazolidine structure | Potential antibacterial activity |
| N1-(phenylethyl)-N2-(3-(sulfonamide)oxazolidinone | Contains sulfonamide and oxazolidinone | Antibacterial effects documented |
This comparative analysis illustrates how variations in substituents can influence biological activity while maintaining a core structural framework.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For instance:
- Antibacterial Activity : Research has shown that compounds containing oxazolidine structures exhibit significant activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that oxazolidine derivatives could inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Investigations into the binding interactions of similar compounds with bacterial transpeptidases revealed competitive inhibition, suggesting potential as antibiotic agents.
Propiedades
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c1-14-2-4-15(5-3-14)12-21-19(25)20(26)22-13-18-23(10-11-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZMQXGPFYFHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













